

Physicochemical Properties of Metomidate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metomidate hydrochloride*

Cat. No.: *B129203*

[Get Quote](#)

Metomidate hydrochloride, with the chemical name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is an imidazole-based non-barbiturate hypnotic agent.

Property	Value	Reference
CAS Number	35944-74-2	[1][2][3][4][5][6][7][8]
Molecular Formula	$C_{13}H_{14}N_2O_2 \cdot HCl$	[1][2][3][5][7][9]
Molecular Weight	266.72 g/mol	[5][7][8][9]
Melting Point	173-174 °C	[3][5][7]
Appearance	White to Off-White Solid	[3]

Solubility Data

The solubility of **metomidate hydrochloride** has been qualitatively and quantitatively described in several common solvents. The available data is summarized below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Table 2.1: Solubility of Metomidate Hydrochloride

Solvent	Solubility Description	Quantitative Value (mg/mL)	Reference
PBS (pH 7.2)	Soluble	≥10	[1]
DMSO	Sparingly soluble / Soluble	1-10	[1] [10]
Ethanol	Sparingly soluble	1-10	[1]
Acetone	Slightly soluble	Not Reported	[3]
Chloroform	Slightly soluble	Not Reported	[3]
Methanol	Slightly soluble	Not Reported	[3]

Stability Profile

Detailed stability data for **metomidate hydrochloride** is not extensively available in published literature. However, the stability of a drug substance is a critical parameter that must be evaluated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This typically involves forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced degradation studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.[\[11\]](#) These conditions typically include acid and base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Potential Degradation Pathways

Based on the structure of metomidate, which includes an ester and an imidazole ring, potential degradation pathways under stress conditions may include:

- Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (etomidate acid) and methanol.[\[11\]](#)
- Oxidation: The imidazole ring and other parts of the molecule could be susceptible to oxidation.[\[11\]](#)

- Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.[15][16][17]
- Thermal Degradation: High temperatures can accelerate degradation reactions.[12][18][19]

Experimental Protocols

The following sections describe detailed methodologies for determining the solubility and stability of a pharmaceutical compound like **metomidate hydrochloride**. These protocols are based on standard practices in the pharmaceutical industry.

Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]

Objective: To determine the equilibrium solubility of **metomidate hydrochloride** in various solvents at a specified temperature.

Materials:

- **Metomidate Hydrochloride**
- Selected solvents (e.g., water, ethanol, DMSO, PBS of various pH)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- HPLC with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **metomidate hydrochloride** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the samples to stand to let the excess solid settle.
- Centrifuge the samples to ensure complete separation of the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **metomidate hydrochloride** in the diluted sample using a validated analytical method (e.g., HPLC-UV).
- Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[13][21] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [22][23]

While a specific validated HPLC method for **metomidate hydrochloride** is not detailed in the search results, a typical starting point for a reverse-phase HPLC method would be:

- Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic

modifier would be optimized to achieve separation.[22]

- Flow Rate: 1.0 mL/min.[22]
- Detection: UV detection at a wavelength where **metomidate hydrochloride** has significant absorbance (e.g., 210-280 nm).
- Column Temperature: Controlled, e.g., 30 °C.

The following are representative protocols for forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance.[13]

Acid Hydrolysis:

- Dissolve **metomidate hydrochloride** in a suitable solvent and then add an equal volume of 0.1 M to 1 M hydrochloric acid.[11][14][24]
- Store the solution at room temperature or heat (e.g., 60-80 °C) for a defined period.[25]
- Withdraw samples at various time points.
- Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

Base Hydrolysis:

- Dissolve **metomidate hydrochloride** in a suitable solvent and then add an equal volume of 0.1 M to 1 M sodium hydroxide.[11][14][24]
- Store the solution at room temperature for a defined period.[23]
- Withdraw samples at various time points.
- Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

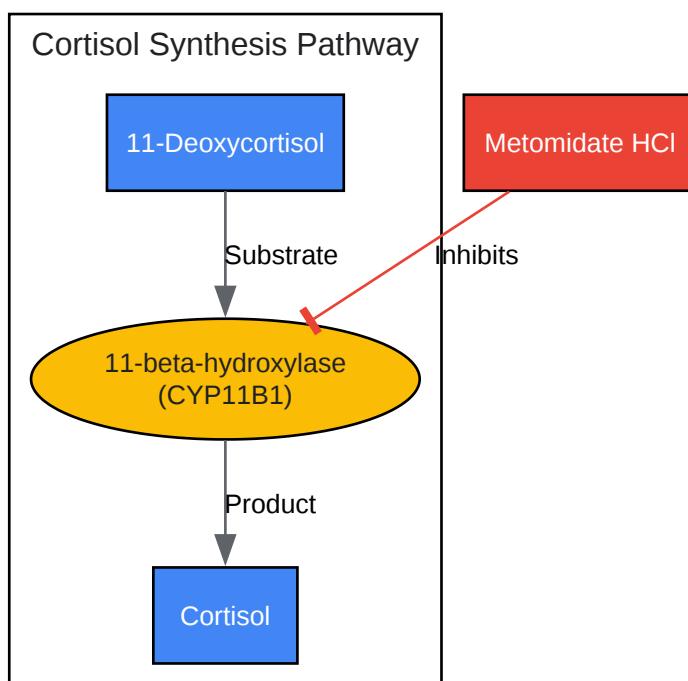
Oxidative Degradation:

- Dissolve **metomidate hydrochloride** in a suitable solvent.

- Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution.[24][26]
- Store the solution at room temperature for a defined period, protected from light.
- Withdraw samples at various time points for analysis.

Thermal Degradation:

- Place the solid drug substance in a temperature- and humidity-controlled oven.
- Expose the sample to conditions more strenuous than accelerated stability testing (e.g., 80°C with 75% relative humidity).[12]
- For solutions, store at elevated temperatures (e.g., 60-80 °C).
- Analyze samples at various time points.

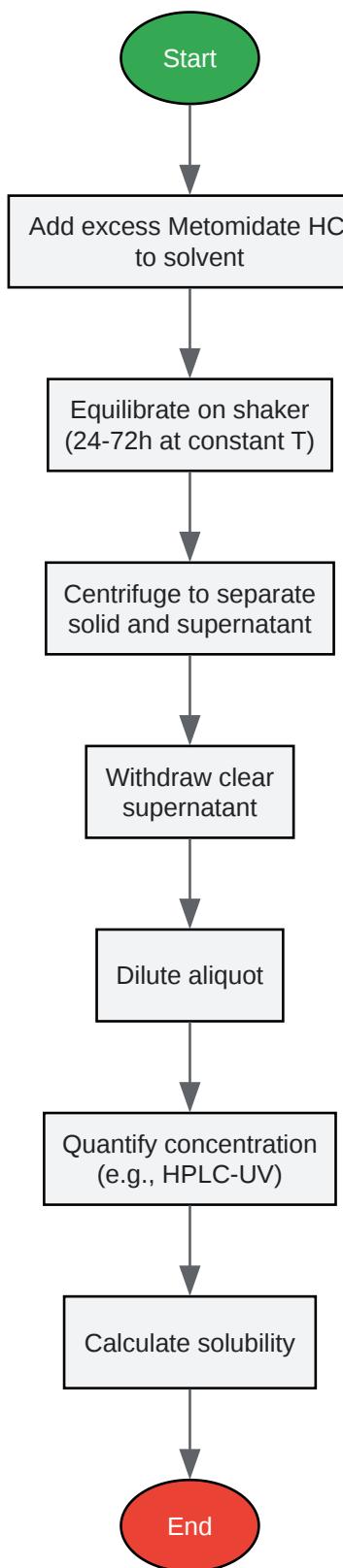

Photostability:

- Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines.[14][15][16][17] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][17]
- A control sample should be protected from light (e.g., wrapped in aluminum foil).
- Analyze the exposed and control samples.

Visualizations

Mechanism of Action

Metomidate acts by inhibiting the enzyme 11-beta-hydroxylase (CYP11B1), which is a key enzyme in the adrenal synthesis of cortisol.[3] This leads to a reduction in cortisol levels.

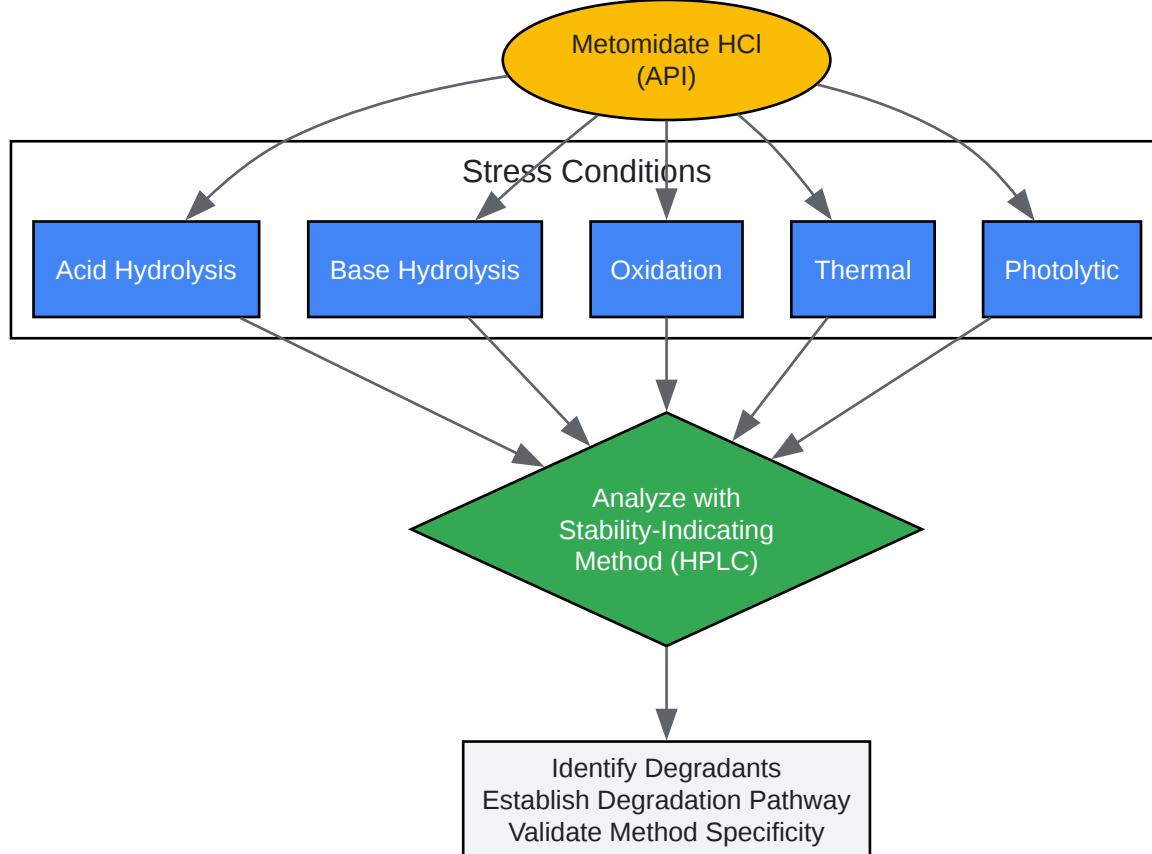


[Click to download full resolution via product page](#)

Mechanism of Metomidate Hydrochloride Action

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination method.



[Click to download full resolution via product page](#)

Shake-Flask Solubility Determination Workflow

Forced Degradation Study Logic

This diagram outlines the logical flow for conducting forced degradation studies as part of developing a stability-indicating method.

[Click to download full resolution via product page](#)

Forced Degradation Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metomidate Hydrochloride | 35944-74-2 | SynZeal [synzeal.com]
- 3. Metomidate Hydrochloride | 35944-74-2 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lookchem.com [lookchem.com]
- 6. store.usp.org [store.usp.org]
- 7. Metomidate hydrochloride | 35944-74-2 | KBA94474 [biosynth.com]
- 8. Metomidate Hydrochloride | LGC Standards [lgcstandards.com]
- 9. GSRS [precision.fda.gov]
- 10. medkoo.com [medkoo.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. - MedCrave online [medcraveonline.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. iagim.org [iagim.org]
- 18. researchgate.net [researchgate.net]
- 19. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 23. scispace.com [scispace.com]
- 24. pharmtech.com [pharmtech.com]
- 25. researchgate.net [researchgate.net]
- 26. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical Properties of Metomidate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129203#metomidate-hydrochloride-solubility-and-stability-data\]](https://www.benchchem.com/product/b129203#metomidate-hydrochloride-solubility-and-stability-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com